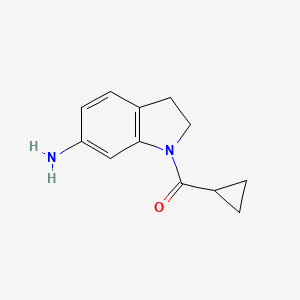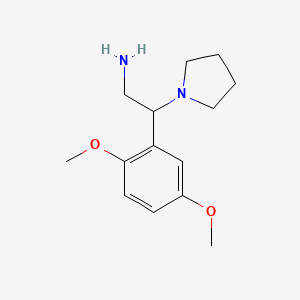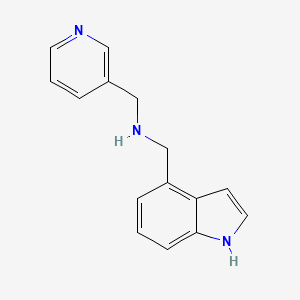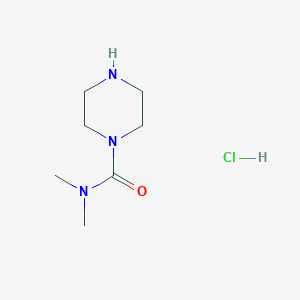
1-呋喃-2-基-2-嘧啶-4-基乙酮
描述
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one is an organic compound with the molecular formula C10H8N2O2. It is characterized by the presence of both furan and pyrimidine rings, which are fused together through an ethanone linkage.
科学研究应用
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
The furan and pyrimidine moieties in the compound could potentially interact with biological targets, altering their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would play a significant role in its bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone .
生化分析
Biochemical Properties
1-Furan-2-yl-2-pyrimidin-4-yl-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function.
Cellular Effects
1-Furan-2-yl-2-pyrimidin-4-yl-ethanone exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . It also affects the expression of genes related to cell cycle regulation and metabolic processes, leading to alterations in cellular function and viability.
Molecular Mechanism
The molecular mechanism of action of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of poly (ADP-ribose) polymerase by binding to its active site . Additionally, 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
1-Furan-2-yl-2-pyrimidin-4-yl-ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic processes can influence the overall biological activity and efficacy of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone.
Transport and Distribution
The transport and distribution of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 1-Furan-2-yl-2-pyrimidin-4-yl-ethanone within cells can affect its activity and function, influencing its overall biological effects.
Subcellular Localization
1-Furan-2-yl-2-pyrimidin-4-yl-ethanone exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one typically involves the condensation of furan-2-carbaldehyde with pyrimidin-4-yl-acetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
相似化合物的比较
Similar Compounds
1-(Furan-2-yl)ethanone: A simpler analog with only the furan ring and ethanone linkage.
2-Acetylfuran: Another furan derivative with similar reactivity but different applications.
Pyrimidin-4-yl-acetic acid: A precursor in the synthesis of 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one.
Uniqueness
1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(furan-2-yl)-2-pyrimidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9(10-2-1-5-14-10)6-8-3-4-11-7-12-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJPLABOHAJTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587347 | |
| Record name | 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-60-3 | |
| Record name | 1-(Furan-2-yl)-2-(pyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)
